
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline, also known as FOA, is a novel compound that has gained significant attention in the field of medicinal chemistry. FOA is a potent inhibitor of various enzymes and has been studied for its potential applications in treating various diseases.
Wirkmechanismus
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline acts by inhibiting the activity of various enzymes, thereby preventing the breakdown of neurotransmitters and other important molecules in the body. It has been found to be a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has also been shown to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the body. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline. One area of interest is its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been shown to increase the levels of neurotransmitters in the brain, which could potentially improve cognitive function in patients with these diseases. Another area of interest is its potential applications in treating cancer. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been shown to induce apoptosis in cancer cells, which could potentially be used as a treatment for various types of cancer. Finally, further research is needed to fully understand the mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline and its potential applications in various fields of medicine.
Synthesemethoden
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline can be synthesized through a multi-step process that involves the reaction of 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 2-nitroaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 1-phenylethylamine to obtain 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline.
Wissenschaftliche Forschungsanwendungen
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been extensively studied for its potential applications in treating various diseases. It has been found to be a potent inhibitor of various enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has also been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-13(14-6-3-2-4-7-14)21-16-10-9-15(12-17(16)24(25)26)20-22-19(23-28-20)18-8-5-11-27-18/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDKCIBKIVREMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

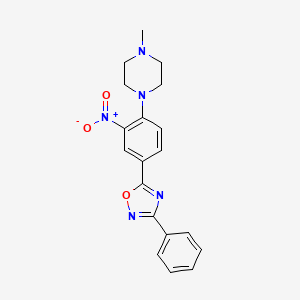
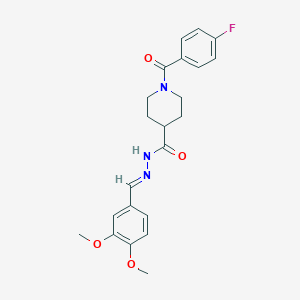




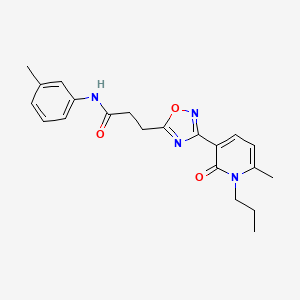
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)

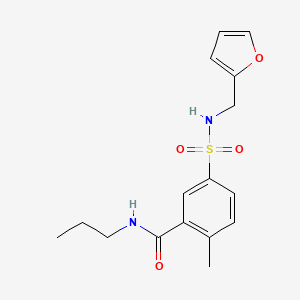
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
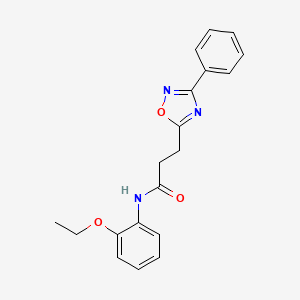
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)
